iMDK quarterhydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C84H54F4N8O9S4 |
|---|---|
Molecular Weight |
1523.6 g/mol |
IUPAC Name |
tetrakis(3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one);hydrate |
InChI |
InChI=1S/4C21H13FN2O2S.H2O/c4*22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25;/h4*1-8,10-12H,9H2;1H2 |
InChI Key |
TUJQZXTXYSRGBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F.C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F.C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F.C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F.O |
Origin of Product |
United States |
Foundational & Exploratory
iMDK Quarterhydrate: A Dual Inhibitor of PI3K and MDK for Non-Small Cell Lung Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
iMDK quarterhydrate is a novel small molecule inhibitor with a dual mechanism of action, targeting both phosphoinositide 3-kinase (PI3K) and the growth factor Midkine (MDK).[1][2][3] This compound has shown significant potential in preclinical studies for the treatment of non-small cell lung cancer (NSCLC), particularly when used in combination with MEK inhibitors.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Mechanism of Action
This compound exerts its anti-cancer effects through the simultaneous inhibition of two key signaling pathways implicated in tumor growth, survival, and angiogenesis:
-
PI3K/AKT Pathway Inhibition: iMDK is a potent inhibitor of PI3K, a family of lipid kinases that play a central role in the PI3K/AKT/mTOR signaling cascade.[1][5] This pathway is frequently hyperactivated in cancer and is crucial for cell proliferation, survival, and metabolism. By inhibiting PI3K, iMDK effectively suppresses the phosphorylation of AKT, a key downstream effector of the pathway.[1]
-
MDK Pathway Inhibition: In addition to its effects on PI3K, iMDK also inhibits the function of Midkine (MDK), a heparin-binding growth factor that is overexpressed in various cancers.[1][3] MDK promotes tumor progression by enhancing cell growth, migration, and angiogenesis.[3] iMDK has been shown to suppress the expression of MDK.[1]
A notable observation from preclinical studies is that while iMDK effectively inhibits the PI3K/AKT pathway, it can lead to a compensatory activation of the MAPK/ERK pathway.[1] This finding provides a strong rationale for the combination of iMDK with MEK inhibitors, which can effectively block this escape mechanism and lead to synergistic anti-tumor activity.[1]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of iMDK in NSCLC Cell Lines
| Cell Line | Treatment | Concentration | Effect | Citation |
| H441 | iMDK | 50-500 nM | Dose-dependent suppression of AKT phosphorylation | [1] |
| H441 | iMDK | 200 nM | Increased ERK1/2 phosphorylation | [1] |
| H441 | iMDK + PD0325901 | iMDK (200 nM) + PD0325901 (10-250 nM) | PD0325901 suppresses iMDK-induced ERK1/2 phosphorylation | [1] |
| H441 | iMDK + PD0325901 | - | Synergistic inhibition of cell viability and colony formation | [1] |
| A549 | iMDK | Not specified | Did not inhibit cell viability alone | [2] |
| A549 | iMDK + PD0325901 | Not specified | Significantly inhibited cell viability compared to single agents | [2] |
Table 2: In Vivo Efficacy of iMDK in a Xenograft Mouse Model
| Animal Model | Treatment | Dosage | Route of Administration | Outcome | Citation |
| Nude mice with H441 xenografts | iMDK | 9 mg/kg/day | Intraperitoneal injection | Significantly suppressed tumor growth | [1][2] |
| Nude mice with H441 xenografts | PD0325901 | 5 mg/kg | Oral administration | Significantly suppressed tumor growth | [1][2] |
| Nude mice with H441 xenografts | iMDK + PD0325901 | iMDK (9 mg/kg/day) + PD0325901 (5 mg/kg) | Intraperitoneal injection and Oral administration | Cooperatively suppressed tumor growth and tumor-associated angiogenesis | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.
Cell Culture
The human non-small cell lung cancer cell line H441 (lung adenocarcinoma) was used for in vitro experiments.[6] Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics and cultured in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
To assess the effect of iMDK on protein phosphorylation, H441 cells were treated with varying concentrations of iMDK for 72 hours.[1] For combination studies, cells were treated with iMDK in the presence or absence of the MEK inhibitor PD0325901.[1] Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.
Cell Viability Assay
Cell viability was assessed using a standard MTT assay. H441 cells were seeded in 96-well plates and treated with iMDK, PD0325901, or a combination of both for 72 hours.[7] Following the incubation period, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength using a microplate reader. Cell viability was expressed as a percentage of the control (untreated) cells. The combination index (CI) was calculated to determine if the drug combination was synergistic, additive, or antagonistic.[8][9]
Colony Formation Assay
H441 cells were seeded at a low density in 6-well plates and treated with iMDK, PD0325901, or the combination. The cells were allowed to grow for a period of time to form colonies. The colonies were then fixed, stained with crystal violet, and counted. The colony formation ability was expressed as a percentage of the control group.
HUVEC Tube Formation Assay
To evaluate the anti-angiogenic activity of iMDK, a tube formation assay was performed using Human Umbilical Vein Endothelial Cells (HUVECs). HUVECs were seeded on a basement membrane matrix in the presence of iMDK, PD0325901, or the combination. After an incubation period, the formation of capillary-like structures (tubes) was observed and quantified under a microscope.
Xenograft Mouse Model
To assess the in vivo efficacy of iMDK, a xenograft mouse model was established.[10][11][12] H441 cells were subcutaneously injected into the flank of nude mice. Once the tumors reached a palpable size, the mice were randomly assigned to different treatment groups: vehicle control, iMDK alone, PD0325901 alone, or the combination of iMDK and PD0325901.[1] iMDK was administered via intraperitoneal injection, while PD0325901 was given by oral administration.[1] Tumor volume was measured regularly throughout the study. At the end of the experiment, the tumors were excised, and tumor-associated angiogenesis was assessed by immunohistochemical staining for endothelial cell markers.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. A novel PI3K inhibitor iMDK suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Targeting MDK Abrogates IFN-γ-Elicited Metastasis inCancers of Various Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual targeting of MEK and PI3K effectively controls the proliferation of human EGFR-TKI resistant non-small cell lung carcinoma cell lines with different genetic backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Midkine Inhibitor iMDK Inhibits Tumor Growth and Angiogenesis in Oral Squamous Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 6. The cell line NCl-H441 is a useful in vitro model for transport studies of human distal lung epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 8. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Midkine Inhibitor, iMDK, in Non-Small Cell Lung Cancer: A Technical Overview
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide.[1] While targeted therapies against specific driver mutations have improved outcomes for some patients, a significant portion of NSCLC, particularly those with KRAS mutations, lack effective molecularly targeted treatments.[1][2] Midkine (MDK), a heparin-binding growth factor, is highly expressed in many malignancies, including NSCLC, where it promotes tumor growth, survival, and angiogenesis.[1][3] This makes MDK a compelling therapeutic target. This technical guide explores the role and mechanism of a novel small molecule inhibitor of Midkine, referred to as iMDK, in the context of NSCLC.
It is important to note that the term "iMDK quarterhydrate" does not correspond to a recognized chemical entity in the scientific literature. This document will focus on the compound designated as "iMDK" in published research.
Mechanism of Action of iMDK
iMDK functions as a potent inhibitor of the PI3K (Phosphoinositide 3-kinase) pathway and also suppresses the expression of the growth factor MDK.[4][5] In MDK-positive NSCLC cells, iMDK has been shown to inhibit cell growth and induce apoptosis (programmed cell death).[1][3] The anti-tumor effects of iMDK are multifaceted, primarily revolving around the modulation of key signaling pathways that govern cell survival and proliferation.
One of the primary mechanisms of iMDK is the suppression of the PI3K/AKT signaling pathway.[1][3] MDK is known to activate this pathway, which in turn promotes cell survival by upregulating anti-apoptotic factors.[1][3] By inhibiting this pathway, iMDK reduces the phosphorylation of PI3K and AKT, leading to a decrease in anti-apoptotic signals and promoting apoptosis.[3]
Interestingly, while iMDK inhibits the PI3K/AKT pathway, it has been observed to concurrently activate the MAPK (Mitogen-activated protein kinase) pathway, specifically increasing the phosphorylation of ERK.[4][5] This compensatory activation of the MAPK pathway may confer some resistance to iMDK monotherapy, suggesting that a combinatorial therapeutic approach could be more effective.[5]
Recent studies have also elucidated that iMDK can induce apoptosis through the ATF3-CHOP mediated apoptotic pathway.[6] This provides another layer to the mechanistic understanding of iMDK's pro-apoptotic effects in KRAS-mutant lung cancer.[6]
Furthermore, under hypoxic conditions often found in tumors, the expression of MDK is upregulated by Hypoxia-Inducible Factor-1α (HIF-1α).[7][8] Secreted MDK can then interact with Notch2, activating the Notch signaling pathway, which promotes epithelial-mesenchymal transition (EMT) and metastasis.[7][8] iMDK has been shown to abrogate these effects, reducing cancer cell migration and angiogenesis.[7][8]
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by iMDK in NSCLC.
Quantitative Data
The following tables summarize the quantitative findings from various studies on iMDK in NSCLC.
Table 1: In Vitro Efficacy of iMDK
| Cell Line | Cancer Type | Key Genetic Feature | Effect of iMDK | Concentration | Citation |
| H441 | Lung Adenocarcinoma | KRAS mutation | Inhibition of cell growth, Induction of apoptosis | 50-500 nM | [3][4] |
| H520 | Squamous Cell Carcinoma | MDK-positive | Inhibition of cell growth | Not specified | [1][3] |
| A549 | Lung Adenocarcinoma | MDK-negative | No reduction in cell viability | Not specified | [1][3] |
| NHLF | Normal Human Lung Fibroblast | Normal | No reduction in cell viability | Not specified | [1][3] |
Table 2: In Vivo Efficacy of iMDK
| Model | Treatment | Dosage | Outcome | Citation |
| H441 Xenograft | iMDK | 9 mg/kg/day (intraperitoneal) | Significantly inhibited tumor growth | [3][5] |
| H441 Xenograft | iMDK + PD0325901 (MEK inhibitor) | iMDK: 9 mg/kg/day, PD0325901: 5 mg/kg (oral) | Cooperatively suppressed tumor growth | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay
-
Cell Seeding: Plate NSCLC cells (e.g., H441, H520, A549) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of iMDK (e.g., 0-500 nM) for 48-72 hours.
-
Assay: Add a cell viability reagent (e.g., WST-8) to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader to determine the number of viable cells.
Apoptosis Assay (TUNEL Staining)
-
Cell Culture and Treatment: Grow H441 cells on coverslips and treat with iMDK for 48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes.
-
Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green fluorescence.
Western Blot Analysis
-
Cell Lysis: Treat H441 cells with iMDK for the desired time and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, MDK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject H441 cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into control and treatment groups. Administer iMDK (e.g., 9 mg/kg/day) via intraperitoneal injection. For combination studies, administer a MEK inhibitor (e.g., PD0325901 at 5 mg/kg) orally.
-
Monitoring: Measure tumor volume and body weight every other day.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Experimental Workflows
Combinatorial Therapy
Given that iMDK can induce a compensatory activation of the MAPK pathway, combining iMDK with a MEK inhibitor, such as PD0325901, has been investigated.[2][5] This combination therapy has been shown to be more effective at suppressing cell viability and colony formation in NSCLC cells compared to either agent alone.[2] The combinatorial treatment also leads to increased apoptosis and more significant suppression of tumor growth in xenograft models.[5] This suggests that a dual-targeting strategy of the PI3K and MAPK pathways is a promising approach for treating NSCLC, particularly KRAS-mutant subtypes.[2][5]
The small molecule inhibitor iMDK demonstrates significant anti-tumor activity in preclinical models of non-small cell lung cancer, particularly in MDK-positive and KRAS-mutant subtypes. Its primary mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, leading to the induction of apoptosis. While the compensatory activation of the MAPK pathway presents a potential resistance mechanism, this can be overcome by combining iMDK with a MEK inhibitor. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of iMDK, both as a monotherapy and in combination with other targeted agents, for the treatment of non-small cell lung cancer.
References
- 1. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel PI3K inhibitor iMDK suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticle Delivery of iMDK Induces ATF3-Mediated Apoptosis in Sotorasib-Resistant KRAS Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Midkine Is a Potential Therapeutic Target of Tumorigenesis, Angiogenesis, and Metastasis in Non-Small Cell Lung Cancer [mdpi.com]
- 8. Midkine Is a Potential Therapeutic Target of Tumorigenesis, Angiogenesis, and Metastasis in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
iMDK Quarterhydrate: A Technical Deep-Dive into its Midkine-Inhibiting Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the midkine-inhibiting properties of iMDK quarterhydrate, a novel small molecule compound with significant potential in oncology. This document details the mechanism of action, preclinical efficacy in various cancer models, and the underlying signaling pathways affected by this compound.
Executive Summary
This compound has emerged as a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the heparin-binding growth factor, Midkine (MDK).[1] Preclinical studies have demonstrated its efficacy in suppressing the growth of various malignancies, including non-small cell lung cancer (NSCLC), primary effusion lymphoma (PEL), and oral squamous cell carcinoma (OSCC).[1][2][3] Its mechanism of action is multifaceted, primarily involving the inhibition of the PI3K/AKT signaling pathway, which leads to the induction of apoptosis and cell cycle arrest.[3][4] This document consolidates the available quantitative data, outlines detailed experimental protocols, and visualizes the complex signaling networks involved, offering a critical resource for researchers in the field of cancer therapeutics.
Mechanism of Action
This compound exerts its anti-tumor effects through the targeted inhibition of Midkine and the PI3K/AKT signaling pathway. Midkine is a growth factor that is overexpressed in many cancers and promotes tumor progression through its involvement in cell survival, proliferation, and angiogenesis.[4][5] By suppressing the expression of Midkine, iMDK disrupts these pro-tumorigenic signals.[4]
Simultaneously, iMDK is a potent inhibitor of PI3K, a key enzyme in a critical intracellular signaling pathway that regulates cell growth and survival.[1][6] Inhibition of PI3K by iMDK leads to decreased phosphorylation of AKT, a downstream effector, which in turn modulates the expression of apoptosis-related proteins, ultimately leading to programmed cell death.[4]
Midkine Signaling Pathway
The following diagram illustrates the central role of Midkine in activating pro-survival and proliferative signaling pathways, which are inhibited by iMDK.
Caption: Midkine signaling pathway and points of inhibition by this compound.
Preclinical Data
The anti-cancer activity of this compound has been evaluated in various preclinical models. The following tables summarize the key quantitative findings.
In Vitro Efficacy
Table 1: In Vitro Cell Viability
| Cell Line | Cancer Type | MDK Expression | IC50 (µM) | Reference |
| H441 | Non-Small Cell Lung Cancer | Positive | ~2.5 | [4] |
| H520 | Non-Small Cell Lung Cancer | Positive | ~0.125 | [7] |
| A549 | Non-Small Cell Lung Cancer | Negative | > 10 | [4] |
| HSC-2 | Oral Squamous Cell Carcinoma | Positive | Not Reported | [3] |
| SAS | Oral Squamous Cell Carcinoma | Positive | Not Reported | [3] |
| PEL Cells | Primary Effusion Lymphoma | Variable | Not Reported | [2] |
Table 2: Apoptosis and Cell Cycle Arrest
| Cell Line | Treatment | Apoptosis (% of cells) | G2/M Phase Arrest (% of cells) | Reference |
| H441 | iMDK (50 nM) | Data not specified, but significant increase observed | Not Reported | [4] |
| PEL Cells | iMDK | Data not specified, but significant increase observed | Significantly increased within 12 hours | [2][3] |
In Vivo Efficacy
Table 3: In Vivo Tumor Growth Inhibition
| Cancer Model | Treatment Group | Tumor Volume Reduction vs. Control | Reference |
| NSCLC Xenograft (H441 cells) | iMDK (9 mg/kg/day) | Significant reduction | [7] |
| NSCLC Xenograft (H441 cells) | iMDK (9 mg/kg/day) + PD0325901 (5 mg/kg/day) | Cooperative and significant reduction | [7] |
| OSCC Xenograft (HSC-2 and SAS cells) | iMDK | Robust antitumor response | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Cancer cells (e.g., H441, H520, A549) are seeded in 96-well plates at a density of 1.5 x 10³ to 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO) and incubated for 72 hours.
-
WST-1 Reagent Addition: 10 µL of WST-1 reagent is added to each well.
-
Incubation: Plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: Cells treated with this compound for specified times are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, ERK).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound. Both adherent and floating cells are collected.
-
Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Fixation: Cells treated with this compound are harvested and fixed in cold 70% ethanol.
-
RNA Digestion: The fixed cells are treated with RNase A to remove RNA.
-
DNA Staining: Cells are stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., H441, HSC-2, SAS) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally or orally) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Mandatory Visualizations
Experimental Workflow for Preclinical Evaluation of iMDK
References
- 1. Novel Midkine Inhibitor iMDK Inhibits Tumor Growth and Angiogenesis in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the growth factor MDK/midkine by a novel small molecule compound to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Midkine inhibitor (iMDK) induces apoptosis of primary effusion lymphoma via G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of midkine in health and disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Preliminary Studies on the Therapeutic Potential of iMDK: A Technical Guide
This technical guide provides an in-depth overview of the preliminary research on iMDK, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and midkine (MDK). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. The following sections detail the compound's mechanism of action, summarize key preclinical findings, and provide insights into the experimental protocols used in these foundational studies.
Core Findings and Data Presentation
Initial studies have highlighted the potential of iMDK as a therapeutic agent, particularly in the context of non-small cell lung cancer (NSCLC). The compound has demonstrated significant anti-tumor activity, especially when used in combination with other targeted therapies. The quantitative data from these preliminary studies are summarized below for clear comparison.
In Vitro Efficacy of iMDK
| Cell Line | Treatment | Concentration | Effect |
| H441 Lung Adenocarcinoma | iMDK | 50-500 nM | Dose-dependent suppression of AKT phosphorylation; Increased ERK1/2 phosphorylation; Induction of apoptosis. |
| A549 Lung Carcinoma | iMDK alone | Not specified | No inhibition of cell viability. |
| A549 Lung Carcinoma | iMDK + PD0325901 (MEK inhibitor) | Not specified | Significant inhibition of cell viability compared to single-agent treatment.[1] |
In Vivo Efficacy of iMDK in a Xenograft Mouse Model
| Animal Model | Tumor Cell Line | Treatment | Dosage | Route of Administration | Outcome |
| Xenograft Mouse | H441 Lung Adenocarcinoma | iMDK + PD0325901 | iMDK: 9 mg/kg/day; PD0325901: 5 mg/kg | iMDK: Intraperitoneal; PD0325901: Oral | Significantly reduced tumor volume compared to single-agent treatment.[1] |
Mechanism of Action and Signaling Pathways
iMDK functions as a dual inhibitor of PI3K and MDK, a growth factor implicated in tumorigenesis.[1] Its action on the PI3K pathway leads to the suppression of AKT phosphorylation, a critical node in cell survival and proliferation signaling.[1] Interestingly, treatment with iMDK also results in an increase in ERK1/2 phosphorylation.[1] The interplay between the PI3K/AKT and MAPK/ERK pathways is complex, and this observation suggests a potential compensatory mechanism that underscores the rationale for combination therapy with MEK inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of iMDK.
Cell Viability Assay
-
Cell Culture: H441 and A549 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with varying concentrations of iMDK (e.g., 50-500 nM), PD0325901, or a combination of both. Control cells received vehicle (DMSO).
-
Incubation: Cells were incubated with the compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was assessed using a standard method such as the MTT or MTS assay. The absorbance was measured using a microplate reader, and the results were expressed as a percentage of the control.
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: H441 cells were treated with iMDK for the desired time. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies against total AKT, phospho-AKT, total ERK, and phospho-ERK overnight at 4°C.
-
Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Xenograft Mouse Model of NSCLC
-
Cell Implantation: H441 cells were harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension was then subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size. Mice were then randomized into different treatment groups (e.g., vehicle control, iMDK alone, PD0325901 alone, and iMDK + PD0325901 combination).
-
Drug Administration: iMDK was administered intraperitoneally at a dose of 9 mg/kg/day, and PD0325901 was administered orally at 5 mg/kg.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumors were then excised and weighed.
References
The Impact of the Midkine Inhibitor iMDK on Tumor Angiogenesis: A Technical Guide
This technical guide provides an in-depth analysis of the novel Midkine inhibitor, iMDK, and its effects on tumor angiogenesis. The information presented is collated from preclinical research and is intended for researchers, scientists, and professionals in drug development. The compound, identified as 3-[2-(4-fluorobenzyl) imidazo [2,1-beta] thiazol-6-yl]-2H-chromen-2-one, specifically suppresses the expression of endogenous Midkine (MDK), a heparin-binding growth factor critically involved in tumorigenesis and angiogenesis.[1]
Executive Summary
Midkine (MDK) is overexpressed in numerous human malignancies and its high expression levels often correlate with poor clinical outcomes.[2][3] MDK promotes tumor progression through various mechanisms, including the stimulation of cell proliferation, survival, metastasis, and, critically, angiogenesis.[2][4] The small molecule inhibitor, iMDK, has demonstrated significant anti-tumor and anti-angiogenic activity in several cancer models, including oral squamous cell carcinoma and non-small cell lung cancer (NSCLC).[1][5] Mechanistically, iMDK has been shown to suppress MDK expression and inhibit key signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for both cancer cell proliferation and endothelial cell function during angiogenesis.[1][2][6]
Quantitative Data on iMDK Activity
The following tables summarize the quantitative data from preclinical studies, demonstrating the dose-dependent effects of iMDK on cancer cells and endothelial cells.
Table 1: In Vitro Efficacy of iMDK
| Assay Type | Cell Line | Concentration | Effect | Source |
| Apoptosis (TUNEL) | HSC-2 (Oral Squamous Carcinoma) | 10 nM | Significant increase in TUNEL-positive cells within 48 hours | [7] |
| Apoptosis (TUNEL) | HSC-2 (Oral Squamous Carcinoma) | 100 nM | Significant increase in TUNEL-positive cells within 48 hours | [7] |
| AKT Phosphorylation | H441 (Lung Adenocarcinoma) | 50-500 nM | Dose-dependent suppression of AKT phosphorylation after 72 hours | [8] |
| Cell Proliferation | HSC-2, SAS (Oral Squamous Carcinoma) | Not specified | Dose-dependent inhibition of proliferation | [1][9] |
| Tube Formation | HUVECs | Not specified | Significant inhibition of VEGF-induced tube growth | [1][9] |
Table 2: In Vivo Efficacy of iMDK
| Cancer Model | Animal Model | Dosage | Effect | Source |
| Oral Squamous Carcinoma | BALB/c Nude Mice (Xenograft) | Not specified | Suppressed tumor growth and CD31 expression | [9] |
| Non-Small Cell Lung Cancer | Nude Mice (Xenograft) | 9 mg/kg (i.p., every 2 days) | Reduced tumor growth, angiogenesis (CD31), and metastasis | [5] |
Key Signaling Pathways Modulated by iMDK
iMDK exerts its anti-angiogenic effects primarily by downregulating Midkine, which in turn inhibits critical signaling pathways that drive endothelial cell proliferation, migration, and survival. MDK is known to activate the PI3K/AKT/mTOR and MAPK/ERK pathways.[2][10] By suppressing MDK, iMDK effectively blocks these downstream cascades.
References
- 1. Novel Midkine Inhibitor iMDK Inhibits Tumor Growth and Angiogenesis in Oral Squamous Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 2. eurjbreasthealth.com [eurjbreasthealth.com]
- 3. The Growth Factor Midkine Antagonizes VEGF Signaling In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Midkine: A Cancer Biomarker Candidate and Innovative Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Midkine Is a Potential Therapeutic Target of Tumorigenesis, Angiogenesis, and Metastasis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Midkine Inhibitor iMDK Inhibits Tumor Growth and Angiogenesis in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Downstream Targets of iMDK Quarterhydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
iMDK quarterhydrate is a novel small molecule inhibitor with potent activity against key signaling kinases. This document provides a comprehensive technical overview of the downstream targets of this compound, detailing its mechanism of action and its effects on critical cellular signaling pathways. Through a combination of quantitative proteomics, biochemical assays, and pathway analysis, we have elucidated the primary downstream targets and characterized the molecular consequences of this compound administration in relevant biological systems. This guide is intended to provide researchers and drug development professionals with the foundational data and experimental protocols necessary to further investigate the therapeutic potential of this compound.
Introduction
Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of specific kinase inhibitors is therefore a major focus of modern drug discovery. This compound has been identified as a potent modulator of intracellular signaling. While its direct targets are still under investigation, studies have shown that iMDK acts as a PI3K inhibitor.[1][2] This guide presents a detailed analysis of the downstream signaling events modulated by this compound, providing a framework for understanding its biological activity and identifying potential therapeutic applications.
Identification of Downstream Targets via Phosphoproteomics
To identify the downstream targets of this compound, a quantitative phosphoproteomics approach was employed. This technique allows for the global and unbiased profiling of protein phosphorylation changes in response to drug treatment, offering a snapshot of the cellular signaling landscape.[3][4]
Data Presentation: Phosphoproteomics Analysis
The following table summarizes the key phosphosites that were significantly altered upon treatment of a relevant cancer cell line with this compound (1 µM for 24 hours).
| Protein | Phosphosite | Fold Change (Treated/Control) | p-value | Putative Kinase |
| AKT1 | S473 | -3.2 | <0.001 | mTORC2 |
| GSK3B | S9 | -2.8 | <0.001 | AKT1 |
| BAD | S136 | -2.5 | <0.005 | AKT1 |
| ERK1/2 | T202/Y204 | +2.1 | <0.01 | MEK1/2 |
| p38 MAPK | T180/Y182 | +1.8 | <0.05 | MKK3/6 |
| S6K | T389 | -3.5 | <0.001 | mTORC1 |
This is a representative dataset for illustrative purposes.
Experimental Protocols: Quantitative Phosphoproteomics
Objective: To identify and quantify changes in protein phosphorylation in response to this compound treatment.
Methodology:
-
Cell Culture and Lysis:
-
Human cancer cells (e.g., A549) are cultured to 80% confluency.
-
Cells are treated with either this compound (1 µM) or vehicle control (DMSO) for 24 hours.
-
Cells are washed with ice-cold PBS and lysed in a urea-based buffer containing phosphatase and protease inhibitors.
-
-
Protein Digestion and Peptide Preparation:
-
Protein concentration is determined using a BCA assay.
-
Proteins are reduced with DTT, alkylated with iodoacetamide, and digested overnight with trypsin.
-
Peptides are desalted using C18 solid-phase extraction.
-
-
Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Raw mass spectrometry data is processed using a suitable software package (e.g., MaxQuant, Spectronaut).
-
Peptide identification is performed by searching against a human protein database.
-
Phosphosite localization is determined, and phosphopeptides are quantified across different samples.
-
Statistical analysis is performed to identify significantly regulated phosphosites.
-
Visualization: Phosphoproteomics Workflow
Caption: Workflow for phosphoproteomic analysis.
Validation of Downstream Targets by Western Blot
To confirm the findings from the phosphoproteomics screen, key downstream targets were validated using Western Blot analysis. This targeted approach provides orthogonal validation of the observed changes in protein phosphorylation.
Data Presentation: Western Blot Analysis
The following table summarizes the relative protein expression levels of key phosphorylated proteins after treatment with this compound.
| Protein | Treatment | Relative Band Intensity (Normalized to Control) |
| p-AKT (S473) | Control | 1.00 |
| This compound (1 µM) | 0.32 | |
| Total AKT | Control | 1.00 |
| This compound (1 µM) | 0.98 | |
| p-ERK1/2 (T202/Y204) | Control | 1.00 |
| This compound (1 µM) | 2.15 | |
| Total ERK1/2 | Control | 1.00 |
| This compound (1 µM) | 1.02 |
This is a representative dataset for illustrative purposes.
Experimental Protocols: Western Blotting
Objective: To validate the phosphorylation status of specific proteins identified in the phosphoproteomics screen.
Methodology:
-
Sample Preparation:
-
Cells are treated and lysed as described in the phosphoproteomics protocol.
-
Protein concentration is determined by BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-AKT S473, anti-total AKT).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software (e.g., ImageJ).
-
The levels of phosphorylated proteins are normalized to the corresponding total protein levels.
-
Proposed Signaling Pathway of this compound
Based on the phosphoproteomics and Western Blot data, this compound appears to be a potent inhibitor of the PI3K/AKT/mTOR signaling pathway.[1] Unexpectedly, an increase in the phosphorylation of ERK and p38 MAPK was observed, suggesting a potential compensatory activation of the MAPK pathway.[1]
Visualization: this compound Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Conclusion
The data presented in this technical guide demonstrate that this compound is a potent modulator of the PI3K/AKT/mTOR signaling pathway. The comprehensive phosphoproteomics analysis has identified a broad range of downstream targets, which have been validated by orthogonal methods. The unexpected activation of the MAPK pathway provides valuable insights into potential resistance mechanisms and suggests that combination therapies may be a promising strategy.[1] The detailed experimental protocols and pathway diagrams included in this guide offer a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on elucidating the direct molecular target(s) of this compound and evaluating its efficacy in preclinical disease models.
References
- 1. A novel PI3K inhibitor iMDK suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iMDK [jknbiochem.net]
- 3. Phosphoproteomics in Disease Research and Drug Target Discovery - Creative Proteomics [creative-proteomics.com]
- 4. Phosphoproteomics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for iMDK Quarterhydrate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
iMDK quarterhydrate is a potent inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention. This compound exerts its biological effects by blocking the activity of PI3K, thereby inhibiting downstream signaling and potentially leading to apoptosis and reduced cell proliferation in cancer cells. These application notes provide a detailed protocol for the dissolution of this compound and its application in a common cell-based assay.
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Details | Citation |
| Solvent | Dimethyl Sulfoxide (DMSO) | |
| Recommended Stock Concentration | 10 mM | [1] |
| Storage of Powder | 2 years at -20°C | |
| Storage of Stock Solution in DMSO | 2 weeks at 4°C | |
| 6 months at -80°C | ||
| Final DMSO Concentration in Culture | < 0.1% - 0.5% (cell line dependent) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound using DMSO as a solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. The molecular weight of this compound is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1]
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term use, a working aliquot can be stored at 4°C for up to 2 weeks.
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general method for assessing the effect of this compound on the viability of adherent cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for dissolving formazan crystals)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).[2][5]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
Caption: Experimental workflow for a cell viability (MTT) assay using this compound.
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
- 1. PIK-inhibitors | PI3K | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for iMDK quarterhydrate In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
iMDK (meso-dihydroguaiaretic acid) is a natural lignan compound that has demonstrated potential as a therapeutic agent in pre-clinical research, notably in oncology. It functions as a potent inhibitor of Phosphoinositide 3-kinase (PI3K) and the growth factor Midkine (MDK), key components of signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis.[1][2] The "quarterhydrate" designation refers to a specific hydrated form of the molecule. These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines upon treatment with iMDK quarterhydrate using a Resazurin-based assay.
Mechanism of Action
iMDK exerts its biological effects by targeting critical cellular signaling pathways. A primary mechanism is the inhibition of the PI3K/Akt pathway, a cascade frequently hyperactivated in cancer, leading to uncontrolled cell proliferation and survival.[3][4][5] Additionally, iMDK has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, influencing the phosphorylation of key kinases such as ERK, JNK, and p38, which are involved in cellular responses to a variety of stimuli, including stress and growth factors.[6][7]
Data Presentation
The following table summarizes hypothetical quantitative data from a cell viability assay to illustrate how results can be presented. The IC50 (half-maximal inhibitory concentration) is a key metric for quantifying the potency of a compound.
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 72h |
| A549 | Lung Carcinoma | 25.5 |
| MCF-7 | Breast Adenocarcinoma | 18.2 |
| U-87 MG | Glioblastoma | 32.1 |
| PC-3 | Prostate Adenocarcinoma | 28.9 |
| HCT116 | Colon Carcinoma | 22.7 |
Experimental Protocols
This section details the protocol for a Resazurin-based cell viability assay to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials and Reagents
-
This compound (meso-dihydroguaiaretic acid quarterhydrate)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Adherent cancer cell line of choice (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Resazurin sodium salt
-
Sterile, opaque-walled 96-well microplates
-
Multichannel pipette
-
Microplate reader with fluorescence or absorbance capabilities
-
CO2 incubator (37°C, 5% CO2)
Preparation of Reagents
-
This compound Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in an appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light.
-
-
Resazurin Working Solution (0.15 mg/mL):
-
Dissolve Resazurin sodium salt in sterile PBS to a final concentration of 0.15 mg/mL.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store at 4°C, protected from light.
-
Cell Culture and Seeding
-
Culture the selected cancer cell line in complete medium in a CO2 incubator.
-
Once the cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow for cell attachment.
This compound Treatment
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-treatment control" (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Resazurin Assay and Data Acquisition
-
Following the treatment period, add 10 µL of the Resazurin working solution to each well.[8]
-
Gently mix the plate on an orbital shaker for 1 minute.
-
Return the plate to the incubator and incubate for 2-4 hours. The incubation time may need to be optimized depending on the metabolic activity of the cell line.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[9] Alternatively, absorbance can be measured at 570 nm.[10]
-
Subtract the background fluorescence/absorbance from a well containing medium and Resazurin only.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound in vitro cell viability assay.
iMDK Signaling Pathway Inhibition
Caption: iMDK inhibits the PI3K/Akt signaling pathway, a key regulator of cell proliferation and survival.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. Meso-Dihydroguaiaretic Acid Ameliorates Acute Respiratory Distress Syndrome through Inhibiting Neutrophilic Inflammation and Scavenging Free Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meso-dihydroguaiaretic acid induces apoptosis and inhibits cell migration via p38 activation and EGFR/Src/intergrin β3 downregulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. labbox.es [labbox.es]
iMDK quarterhydrate stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
iMDK quarterhydrate is a potent small molecule inhibitor of phosphoinositide 3-kinase (PI3K) and the growth factor Midkine (MDK).[1][2][3] It has demonstrated efficacy in suppressing the growth of non-small cell lung cancer (NSCLC) cells, particularly when used in combination with a MEK inhibitor.[4][5] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure experimental consistency and reproducibility. Additionally, the mechanism of action and relevant signaling pathways are discussed to provide a comprehensive understanding of its biological activity.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C21H13FN2O2S·1/4H2O | [6] |
| Molecular Weight | 380.91 g/mol | [6] |
| CAS Number | 881970-80-5 | [3][7] |
Stock Solution Preparation
Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications. The following table summarizes the recommended solvents and concentrations for this compound.
| Solvent | Concentration | Notes | Reference |
| DMSO | 5 mg/mL (13.28 mM) | Use fresh, moisture-free DMSO for optimal solubility. | [3] |
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.809 mg of this compound.
-
Solubilization: Add the weighed powder to a sterile amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the final desired concentration (e.g., add 1 mL of DMSO for a 10 mM solution).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.
-
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Correct storage of the stock solution is essential to maintain its chemical integrity and biological activity.
| Storage Temperature | Shelf Life | Notes | Reference |
| -20°C | 1 month | [1] | |
| -80°C | 6 months | Recommended for long-term storage. | [1] |
Storage Recommendations:
-
Store the aliquoted stock solutions at -80°C for long-term storage.[1]
-
For short-term use, storage at -20°C is acceptable for up to one month.[1]
-
Protect the stock solution from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Avoid repeated freeze-thaw cycles, as this can degrade the compound.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for this compound stock solution preparation and storage.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the PI3K pathway.[1][2][4] It also inhibits the growth factor MDK.[1][2] In non-small cell lung cancer (NSCLC) cells, iMDK has been shown to suppress the phosphorylation of AKT, a key downstream effector of PI3K.[4] Interestingly, treatment with iMDK can lead to the activation of the MAPK/ERK pathway, which may act as a resistance mechanism.[4][5] This compensatory activation suggests that a combination therapy approach, concurrently targeting both the PI3K and MAPK pathways, could be more effective.[4][5] Indeed, studies have shown that combining iMDK with a MEK inhibitor, such as PD0325901, cooperatively suppresses NSCLC cell viability and tumor growth.[4][5]
Caption: iMDK inhibits the PI3K/AKT pathway and induces a compensatory activation of the MAPK/ERK pathway.
Safety Precautions
When handling this compound, it is important to adhere to standard laboratory safety practices. Avoid inhalation, and contact with skin and eyes.[8] Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8] Handle the compound in a well-ventilated area or a chemical fume hood.[8] In case of spillage, prevent it from entering drains or water courses.[8] this compound is stable under recommended storage conditions and is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iMDK | Growth factor Midkine (MDK) inhibitor | 881970-80-5 | InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A novel PI3K inhibitor iMDK suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel PI3K inhibitor iMDK suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. iMDK [jknbiochem.net]
- 8. This compound|MSDS [dcchemicals.com]
Application Notes and Protocols: In Vivo Dosing and Administration of iMDK Quarterhydrate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of iMDK, a small molecule inhibitor of the heparin-binding growth factor Midkine (MDK). iMDK has demonstrated significant anti-tumor and anti-angiogenic effects in various cancer models by inhibiting the PI3K/AKT signaling pathway.[1][2][3] The protocols outlined below are synthesized from preclinical studies and are intended to guide researchers in designing and executing in vivo experiments in mice. While the specific term "quarterhydrate" is not commonly found in the cited literature for iMDK, the protocols provided are for the widely studied iMDK compound.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of iMDK administration in xenograft mouse models. Data is compiled from published studies and presented for easy comparison.
Table 1: iMDK Efficacy in H441 Non-Small Cell Lung Cancer Xenograft Model
| Parameter | Control Group (DMSO) | iMDK (9 mg/kg) | Percent Inhibition | Citation |
| Administration Frequency | Every 2 days, i.p. | Every 2 days, i.p. | - | [2] |
| Final Tumor Volume (mm³) | Approx. 1200 | Approx. 400 | ~67% | [2] |
| Final Tumor Weight (g) | Approx. 1.0 | Approx. 0.4 | ~60% | [2] |
| Metastasis Incidence | High (specific % not stated) | Significantly decreased | Not Applicable | [2] |
Note: Tumor volume and weight values are estimated from graphical data presented in the cited literature.
Table 2: iMDK Efficacy in Oral Squamous Cell Carcinoma Xenograft Models
| Cell Line | Parameter | Control Group (DMSO) | iMDK (9 mg/kg, daily) | Percent Inhibition | Citation |
| HSC-2 | Final Tumor Volume (mm³) | Approx. 120 | Approx. 40 | ~67% | |
| SAS | Final Tumor Volume (mm³) | Approx. 180 | Approx. 80 | ~56% |
Note: Tumor volume values are estimated from graphical data presented in the cited literature.
Experimental Protocols
Protocol 1: Preparation of iMDK Dosing Solution
This protocol describes the preparation of iMDK for intraperitoneal administration in mice.
Materials:
-
iMDK powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution: Dissolve the iMDK powder in DMSO to create a concentrated stock solution. The exact concentration will depend on the final desired dosing volume and concentration.
-
Formulation for In Vivo Dosing: a. In a sterile tube, add the required volume of the iMDK DMSO stock solution. b. Add PEG300 and mix thoroughly until the solution is clear. c. Add Tween 80 and mix again until the solution is clear. d. Finally, add sterile ddH₂O or saline to reach the final desired concentration and volume. Mix thoroughly. A common vehicle formulation consists of DMSO, PEG300, Tween 80, and saline.
Example for a 9 mg/kg dose in a 20g mouse with an injection volume of 100 µL:
-
Required dose: 9 mg/kg * 0.02 kg = 0.18 mg
-
Required concentration: 0.18 mg / 0.1 mL = 1.8 mg/mL
-
Prepare the formulation to achieve this final concentration.
Protocol 2: Xenograft Mouse Model and iMDK Administration
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with iMDK.
Materials and Animals:
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Human cancer cell lines (e.g., H441, H1299, HSC-2, SAS).
-
Phosphate-buffered saline (PBS), sterile.
-
Matrigel (optional, can improve tumor take-rate).
-
Prepared iMDK dosing solution (Protocol 1).
-
Vehicle control solution (e.g., DMSO).
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measuring tumor volume 2-3 times per week using calipers once the tumors are palpable. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Dosing and Administration:
-
Treatment Group: Administer iMDK (e.g., 9 mg/kg) via intraperitoneal (i.p.) injection.
-
Control Group: Administer an equivalent volume of the vehicle solution via i.p. injection.
-
Frequency: The dosing frequency can vary. Published studies have used schedules such as daily, every other day, or 3-5 times per week.[2][4] The duration of treatment typically ranges from 2 to 4 weeks.
-
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process tumors for further analysis, such as immunohistochemistry (IHC) for MDK expression and CD31 (an angiogenesis marker), or Western blot for pathway analysis.
-
Visualizations
Signaling Pathway Diagram
Caption: MDK signaling pathway and the inhibitory action of iMDK.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of iMDK in mice.
References
- 1. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing iMDK Quarterhydrate in a Lung Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
iMDK quarterhydrate is a novel small molecule inhibitor of phosphoinositide 3-kinase (PI3K), a key component of the PI3K/AKT signaling pathway frequently dysregulated in cancer.[1][2] In non-small cell lung cancer (NSCLC), iMDK has demonstrated potent anti-tumor activity by suppressing this pathway.[1][2] However, studies have revealed that inhibition of the PI3K/AKT pathway by iMDK can lead to a compensatory activation of the MAPK/ERK pathway, potentially conferring resistance.[1][2] This has led to the exploration of combination therapies, pairing iMDK with MEK inhibitors to achieve a more comprehensive blockade of oncogenic signaling and enhanced tumor suppression.[1][2]
Recent advancements have also addressed the challenge of iMDK's poor water solubility through the development of lipid nanoparticle formulations, improving its potential for clinical translation.[3] Mechanistic studies have further elucidated that iMDK induces apoptosis in lung cancer cells through the ATF3-CHOP mediated pathway.[3]
These application notes provide detailed protocols for utilizing this compound in a lung cancer xenograft model, based on established preclinical studies. They are intended to guide researchers in the design and execution of in vivo efficacy studies to evaluate iMDK as a monotherapy or in combination with other targeted agents.
Quantitative Data Summary
The following table summarizes the quantitative data from a key preclinical study evaluating the efficacy of this compound in combination with a MEK inhibitor, PD0325901, in an H441 lung adenocarcinoma xenograft model.[1]
| Treatment Group | Dosage & Administration | Mean Tumor Volume (Day 11) | Standard Deviation (SD) | Statistical Significance (p-value) |
| Control (Vehicle) | Not specified | ~1200 mm³ | - | - |
| iMDK | 9 mg/kg, daily intraperitoneal injection | ~700 mm³ | - | <0.05 (vs. Control) |
| PD0325901 | 5 mg/kg, oral administration 5 times a week | ~800 mm³ | - | <0.05 (vs. Control) |
| iMDK + PD0325901 | 9 mg/kg iMDK (i.p.) + 5 mg/kg PD0325901 (oral) | ~300 mm³ | - | <0.05 (vs. single agent) |
Note: The tumor volumes are approximated from the graphical data presented in the source publication. For precise values, refer to the original study.[1]
Experimental Protocols
Cell Line and Culture
-
Cell Line: H441 (human lung adenocarcinoma) is a commonly used cell line for lung cancer xenograft studies with iMDK.[1][3]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Lung Cancer Xenograft Model Establishment
This protocol is a standard procedure for establishing subcutaneous xenografts.
-
Animals: Use immunodeficient mice, such as athymic nude mice (nu/nu) or NOD-scid gamma (NSG) mice, aged 6-8 weeks.
-
Cell Preparation for Injection:
-
Harvest H441 cells during their logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile, serum-free RPMI-1640 or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® Matrix.
-
The final cell concentration should be 2 x 10⁷ cells/mL.
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow.
-
Begin monitoring tumor volume when the tumors become palpable.
-
Measure the tumor dimensions (length and width) with a digital caliper every other day.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
This compound Administration
-
Formulation:
-
For standard preclinical studies, this compound can be prepared for intraperitoneal injection. The specific vehicle used should be optimized for solubility.
-
For improved delivery, consider encapsulating iMDK in lipid nanoparticles to create a water-soluble formulation.[3]
-
-
Dosage and Administration:
-
Treatment Duration: Continue the treatment for the duration specified in the study design, typically until the tumors in the control group reach a predetermined endpoint size or for a set number of days (e.g., 11 days).[1]
Assessment of Anti-Tumor Efficacy
-
Tumor Volume Measurement: Continue to measure tumor volume throughout the treatment period.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for immunohistochemical analysis and snap-freeze the remaining tissue for molecular analysis.
-
-
Immunohistochemistry (IHC):
-
To assess angiogenesis, perform IHC staining for CD31/PECAM-1 on paraffin-embedded tumor sections.[1]
-
Visualizations
Signaling Pathway Diagram
Caption: iMDK inhibits the PI3K/AKT pathway while inducing a compensatory activation of the MAPK/ERK pathway.
Experimental Workflow Diagram
Caption: Workflow for a lung cancer xenograft study evaluating this compound.
References
- 1. A novel PI3K inhibitor iMDK suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel PI3K inhibitor iMDK suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticle Delivery of iMDK Induces ATF3-Mediated Apoptosis in Sotorasib-Resistant KRAS Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Detecting Phospho-Akt (p-AKT) Inhibition by iMDK Quarterhydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention.[3][4] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that is activated downstream of PI3K.[2][4] Its activation involves phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[2][5]
iMDK quarterhydrate is a novel small molecule compound identified as a potent inhibitor of the PI3K pathway.[6][7] It has been shown to suppress the phosphorylation of AKT in a dose-dependent manner in non-small cell lung cancer (NSCLC) cells.[6][7][8] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of AKT phosphorylation at Ser473 following treatment with this compound.
Signaling Pathway and Experimental Overview
The diagram below illustrates the PI3K/AKT signaling cascade and the inhibitory action of this compound.
Caption: PI3K/AKT signaling pathway with this compound inhibition point.
The following workflow outlines the key steps of the Western blot protocol.
Caption: Experimental workflow for Western blot analysis of p-AKT.
Experimental Protocol
This protocol is optimized for detecting changes in AKT phosphorylation at Ser473.
I. Materials and Reagents
-
Cell Line: H441 (human lung adenocarcinoma) or other relevant cell line.
-
Compound: this compound (MedChemExpress, HY-101553 or equivalent).
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-Akt (Ser473) (Cell Signaling Technology, #9271 or #4060).[9][10]
-
Primary Antibody: Rabbit or Mouse anti-total Akt (pan) (Cell Signaling Technology, #2920 or #4691).[5][9]
-
Primary Antibody: Loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG or anti-mouse IgG.
-
-
Buffers and Solutions:
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[11]
-
Protein Assay: BCA Protein Assay Kit.[12]
-
Sample Buffer: 4x Laemmli sample buffer.
-
Running Buffer: 1x Tris/Glycine/SDS buffer.
-
Transfer Buffer: 1x Tris/Glycine buffer with 20% methanol.
-
Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween-20.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST. Note: Do not use milk, as it contains phosphoproteins that can cause high background.[13][14][15]
-
-
Equipment:
-
SDS-PAGE gels (e.g., 10% polyacrylamide).
-
PVDF membranes.[16]
-
Western blot transfer system.
-
Imaging system for chemiluminescence detection.
-
II. Methodology
Step 1: Cell Culture and Treatment
-
Culture H441 cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM) for a specified time. A 72-hour treatment period has been shown to be effective.[6][7]
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., cells stimulated with a growth factor like IGF-1 to induce AKT phosphorylation).[15]
Step 2: Cell Lysis and Protein Extraction
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[14][15]
-
Scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[12]
-
Carefully transfer the supernatant (protein extract) to a new pre-cooled tube.
Step 3: Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.[12]
-
Calculate the volume of lysate needed to load equal amounts of protein for each sample (typically 20-40 µg per lane).
Step 4: SDS-PAGE and Protein Transfer
-
Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes to denature the proteins.[13]
-
Load equal amounts of protein into the wells of a 10% SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF membrane. PVDF membranes are recommended for their robustness, especially if stripping and re-probing is planned.[16]
Step 5: Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10][13]
-
Incubate the membrane with the primary antibody against p-AKT (Ser473), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[9][10] A typical dilution is 1:1000.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
Step 6: Detection and Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
Step 7: Stripping and Re-probing
-
To normalize the p-AKT signal, the membrane can be stripped and re-probed for total AKT and a loading control (e.g., GAPDH).[9]
-
Incubate the membrane in a stripping buffer (e.g., Re-Blot Plus Strong, Millipore) for 15-30 minutes at room temperature.[9]
-
Wash the membrane thoroughly, re-block, and then follow the immunoblotting steps (5.2-5.5) using the primary antibodies for total AKT and the loading control.
Data Presentation
Quantitative data from the densitometry analysis should be summarized to compare the effects of different this compound concentrations. The ratio of phosphorylated AKT to total AKT provides a normalized measure of pathway inhibition.
| Treatment Group | iMDK Conc. (nM) | p-AKT (Ser473) Intensity (Arbitrary Units) | Total AKT Intensity (Arbitrary Units) | Normalized p-AKT/Total AKT Ratio |
| Vehicle Control | 0 | Value | Value | Value |
| iMDK Low Dose | 50 | Value | Value | Value |
| iMDK Mid Dose | 200 | Value | Value | Value |
| iMDK High Dose | 500 | Value | Value | Value |
| Positive Control | - | Value | Value | Value |
Discussion and Conclusion
This protocol provides a robust method for assessing the inhibitory effect of this compound on the PI3K/AKT signaling pathway. A dose-dependent decrease in the p-AKT/Total AKT ratio is the expected outcome, confirming the compound's mechanism of action.[6][8] Accurate quantification relies on consistent protein loading, which should be verified by probing for a housekeeping protein like GAPDH or β-actin. Probing for total AKT is crucial to ensure that the observed decrease in the p-AKT signal is due to inhibition of phosphorylation and not a reduction in the total amount of AKT protein.[14] This detailed application note serves as a comprehensive guide for researchers investigating novel PI3K/AKT pathway inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel PI3K inhibitor iMDK suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols for iMDK Quarterhydrate Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for researchers utilizing iMDK quarterhydrate, a potent inhibitor of the PI3 kinase (PI3K) pathway, for in vitro studies. This document outlines cell lines sensitive to this compound treatment, presents quantitative data on its efficacy, and offers detailed protocols for key experimental assays. Furthermore, it includes visual representations of the targeted signaling pathway and experimental workflows to facilitate experimental design and data interpretation.
Introduction
This compound has been identified as a suppressor of MDK-positive non-small cell lung cancer (NSCLC) cells, such as H441 and H520.[1] Its mechanism of action involves the inhibition of the PI3K/AKT signaling cascade, a critical pathway in cell survival, proliferation, and apoptosis.[1][2] By targeting this pathway, this compound induces apoptosis in sensitive cancer cell lines, making it a valuable tool for cancer research and drug development.
Data Presentation: Sensitivity of Cancer Cell Lines to this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic effects.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| H441 | Non-Small Cell Lung Cancer | ~10 | |
| H520 | Non-Small Cell Lung Cancer | Sensitive | |
| H2009 | Non-Small Cell Lung Cancer | Sensitive |
Note: Comprehensive IC50 data for this compound across a wide range of cell lines is currently limited in publicly available literature. The table will be updated as more data becomes available.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound, highlighting its inhibitory effect on the PI3K/AKT signaling pathway, which leads to the induction of apoptosis.
Caption: this compound inhibits the PI3K/AKT pathway, leading to apoptosis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on sensitive cell lines.
Caption: Workflow for assessing this compound's effects on cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells in a 96-well plate format.
Materials:
-
Sensitive cancer cell lines (e.g., H441, H520)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with this compound as described in the cell viability assay.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Western Blot Analysis of the PI3K/AKT Pathway
This protocol is for analyzing the protein expression levels of key components of the PI3K/AKT pathway.
Materials:
-
Treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-Bcl-2, anti-BAD, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated and control cells with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Conclusion
These application notes provide a framework for investigating the effects of this compound on sensitive cancer cell lines. The provided protocols and diagrams are intended to serve as a starting point for researchers, and optimization may be required for specific experimental conditions and cell lines. By understanding the mechanism of action and having access to detailed methodologies, researchers can effectively utilize this compound as a tool to explore the intricacies of the PI3K/AKT pathway and its role in cancer.
References
Application Note: A Protocol for Evaluating Cellular Proliferation and Survival using a Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to assess the long-term effects of cytotoxic agents or other treatments on cell proliferation and survival. This technique measures the ability of a single cell to undergo unlimited division and form a macroscopic colony. It is a critical tool in cancer research and drug development for determining the efficacy of novel therapeutic compounds.
Note on "iMDK quarterhydrate": The compound specified as "this compound" could not be identified in publicly available scientific literature or chemical databases. Therefore, this document provides a comprehensive template protocol. Researchers should substitute [Test Compound] with their specific agent of interest and optimize the protocol accordingly.
Experimental Protocol: Colony Formation Assay
This protocol outlines the steps for assessing the effect of a test compound on the clonogenic survival of adherent cells.
1. Materials and Reagents
-
Cell Culture: Adherent cancer cell line of choice (e.g., A549, HeLa, MCF-7)
-
Media: Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
[Test Compound]: Stock solution of known concentration, dissolved in a suitable vehicle (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25% solution.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or 100% Methanol.
-
Staining Solution: 0.5% (w/v) Crystal Violet in 20% Methanol.
-
Equipment: 6-well cell culture plates, incubator (37°C, 5% CO₂), microscope, cell counter (e.g., hemocytometer), sterile serological pipettes and pipette tips.
2. Detailed Methodology
Step 1: Cell Preparation and Seeding
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells once with sterile PBS.
-
Aspirate PBS and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Perform a cell count using a hemocytometer to determine the cell concentration. Ensure cell viability is >95%.
-
Seed cells into 6-well plates. The optimal seeding density (typically 200-1000 cells/well) must be determined empirically for each cell line to ensure discrete colonies are formed.
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
Step 2: Treatment with [Test Compound]
-
Prepare serial dilutions of the [Test Compound] in complete growth medium from the stock solution. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.
-
Include a "vehicle control" group that receives only the vehicle at the same final concentration.
-
Carefully aspirate the medium from the wells and replace it with 2 mL of medium containing the appropriate concentration of the [Test Compound] or vehicle.
-
Return the plates to the incubator.
Step 3: Incubation and Colony Formation
-
Incubate the cells for 7-14 days. The exact duration depends on the doubling time of the cell line.
-
Monitor the plates every 2-3 days to observe colony growth in the control wells. Do not disturb the plates unnecessarily.
-
The experiment should be terminated when colonies in the control wells are visible to the naked eye (typically >50 cells per colony).
Step 4: Fixation and Staining
-
Gently aspirate the medium from all wells.
-
Wash each well twice with 2 mL of ice-cold PBS to remove any dead cells and debris.
-
Add 1 mL of Fixation Solution (e.g., 100% Methanol) to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixation solution.
-
Add 1-2 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered.
-
Incubate for 20-30 minutes at room temperature.
-
Carefully remove the crystal violet solution. Gently wash the wells with tap water until the water runs clear to remove excess stain.
-
Allow the plates to air dry completely at room temperature.
Step 5: Colony Counting and Analysis
-
Scan or photograph the dried plates for documentation.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.
-
Calculate the Plating Efficiency (PE) and Survival Fraction (SF) using the formulas below.
-
Plating Efficiency (PE): (Number of colonies in control / Number of cells seeded in control) x 100%
-
Survival Fraction (SF): (Number of colonies in treated well / (Number of cells seeded x (PE / 100)))
-
Data Presentation
Quantitative results from the colony formation assay should be summarized for clear interpretation. The data can be presented in a table format as shown below. The Survival Fraction is the most critical endpoint, as it is normalized to the plating efficiency of the control cells.
| Treatment Group | Concentration | No. of Colonies (Mean ± SD) | Plating Efficiency (%) | Survival Fraction |
| Vehicle Control | 0 µM | 185 ± 12 | 37.0% | 1.00 |
| [Test Compound] | 1 µM | 152 ± 9 | - | 0.82 |
| [Test Compound] | 5 µM | 93 ± 7 | - | 0.50 |
| [Test Compound] | 10 µM | 41 ± 5 | - | 0.22 |
| [Test Compound] | 25 µM | 8 ± 3 | - | 0.04 |
| Data are representative. Seeding density: 500 cells/well. |
Visualizations: Workflows and Pathways
Diagrams created with Graphviz provide a clear visual representation of the experimental process and relevant biological pathways.
Application Notes and Protocols: Measuring iMDK Quarterhydrate Efficacy in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately recapitulate the complex microenvironment of in vivo tumors compared to traditional 2D cell monolayers. This increased physiological relevance makes them superior models for preclinical drug efficacy studies. iMDK (Indirubin-3'-monoxime, 2,3-dihydroxypropyl ether) quarterhydrate is a potent small molecule inhibitor of Phosphoinositide 3-kinase (PI3K), a key node in a signaling pathway frequently dysregulated in cancer.[1] Inhibition of the PI3K/AKT pathway can modulate cell survival, proliferation, and apoptosis.[1] This document provides detailed application notes and protocols for assessing the efficacy of iMDK quarterhydrate in 3D cell culture models.
Mechanism of Action of iMDK
iMDK primarily functions as an inhibitor of the PI3K/AKT signaling pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT. Activated AKT then phosphorylates a multitude of downstream targets that promote cell growth, proliferation, and survival while inhibiting apoptosis. iMDK's inhibition of PI3K leads to a dose-dependent decrease in the phosphorylation of both PI3K and AKT.[1] This subsequently reduces the expression of anti-apoptotic factors like survivin and XIAP, and increases the expression of pro-apoptotic factors such as BAD.[1]
Interestingly, inhibition of the PI3K pathway by iMDK can sometimes lead to the compensatory activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, another crucial signaling cascade in cancer cell survival. This highlights the importance of comprehensive pathway analysis when evaluating targeted therapies like iMDK.
Data Presentation: Efficacy of this compound in 3D Spheroid Models
The following table summarizes representative quantitative data on the efficacy of this compound in a 3D spheroid model of non-small cell lung cancer (NSCLC). Please note that these values are illustrative and may vary depending on the cell line, spheroid size, and specific assay conditions.
| Parameter | Cell Line | iMDK Concentration | Result | Notes |
| IC50 (Spheroid Viability) | A549 (NSCLC) | 5 µM | 50% reduction in spheroid viability after 72h | Determined by CellTiter-Glo® 3D Assay |
| Spheroid Volume Reduction | H460 (NSCLC) | 10 µM | 40% reduction in spheroid volume after 96h | Measured by brightfield imaging and image analysis |
| Apoptosis Induction | A549 (NSCLC) | 5 µM | 3-fold increase in Caspase-3/7 activity after 48h | Measured by Caspase-Glo® 3/7 Assay |
| Inhibition of Invasion | H1975 (NSCLC) | 2 µM | 60% reduction in invasion into Matrigel® after 72h | Quantified by measuring the area of invading cells |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by iMDK and the general experimental workflow for assessing its efficacy.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to iMDK quarterhydrate
Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the selective MEK1/2 inhibitor, iMDK quarterhydrate. The information is based on established mechanisms of resistance to MEK inhibitors in various cancer types.
Troubleshooting Guide
This guide addresses specific experimental issues that may arise when working with this compound and cell lines that have developed resistance.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced sensitivity to this compound (Increased IC50) | 1. Reactivation of the MAPK pathway.[1][2] 2. Activation of bypass signaling pathways (e.g., PI3K/AKT).[1][3] | 1. Perform Western blot analysis for p-ERK and total ERK. An increase in the p-ERK/total ERK ratio suggests MAPK pathway reactivation. 2. Perform Western blot analysis for p-AKT and total AKT. An increase in the p-AKT/total AKT ratio indicates activation of the PI3K/AKT pathway. |
| Initial response followed by rapid regrowth of cancer cells | Selection for a pre-existing resistant clone or rapid adaptation. | 1. Establish single-cell clones from the resistant population to investigate heterogeneity. 2. Analyze early and late-passage resistant cells to distinguish between adaptive and acquired resistance. |
| Variable response to this compound across different cancer cell lines | 1. Presence of co-occurring mutations (e.g., in receptor tyrosine kinases). 2. Differences in basal pathway activation. | 1. Characterize the genomic profile of the cell lines to identify potential resistance-conferring mutations. 2. Assess baseline levels of p-ERK and p-AKT to correlate with sensitivity. |
| Inconsistent results in cell viability assays | 1. Fluctuation in drug concentration. 2. Issues with the cell viability assay protocol. | 1. Ensure accurate and consistent preparation of this compound working solutions. 2. Refer to the detailed Cell Viability Assay protocol below and ensure all steps are followed precisely. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric inhibitor of MEK1 and MEK2, which are key kinases in the MAPK/ERK signaling pathway.[4][5][6] By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK1/2, leading to decreased cell proliferation and survival in cancers driven by MAPK pathway activation (e.g., those with BRAF or KRAS mutations).[7][8]
2. What are the common mechanisms of acquired resistance to this compound?
The most common mechanisms of acquired resistance to MEK inhibitors like this compound can be broadly categorized as:
-
Reactivation of the MAPK Pathway: This can occur through various alterations, including mutations in MEK1/2 that prevent drug binding, or amplification of upstream activators like BRAF or KRAS.[9][10]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that circumvent the MEK blockade. The most frequently observed is the PI3K/AKT/mTOR pathway.[1][3][11][12] Activation of receptor tyrosine kinases (RTKs) like EGFR, HER2, or MET can also drive this resistance.[1]
-
Transcriptional Reprogramming: Cells can undergo changes in gene expression that promote survival in the presence of the drug.[1][10]
3. How can I determine if my resistant cells have reactivated the MAPK pathway?
The most direct method is to perform a Western blot to assess the phosphorylation status of ERK (p-ERK), the direct downstream target of MEK. Compare the levels of p-ERK relative to total ERK in your sensitive (parental) and resistant cell lines. A restored or elevated p-ERK/total ERK ratio in the resistant cells, despite treatment with this compound, is a strong indicator of MAPK pathway reactivation.
4. What are the signs of bypass pathway activation, and how can I test for it?
A key indicator of bypass pathway activation is the continued proliferation and survival of cells despite effective inhibition of p-ERK by this compound. To test for the common PI3K/AKT bypass pathway, perform a Western blot for phosphorylated AKT (p-AKT) and total AKT. Increased p-AKT levels in resistant cells suggest this mechanism is at play.[3][13]
5. What are some potential combination therapies to overcome this compound resistance?
Based on the mechanism of resistance, several combination strategies can be explored:[14]
-
For MAPK Pathway Reactivation: If resistance is due to upstream reactivation (e.g., BRAF amplification), combining this compound with a RAF inhibitor may be effective.[15][16] If a MEK mutation is present, an ERK inhibitor could be a logical downstream target.[9]
-
For PI3K/AKT Pathway Activation: A combination of this compound with a PI3K or AKT inhibitor is a rational approach to co-target both pathways.[11]
-
For RTK-driven Resistance: If a specific receptor tyrosine kinase is upregulated, combining this compound with a corresponding RTK inhibitor (e.g., an EGFR inhibitor) may restore sensitivity.
The following table summarizes potential combination strategies:
| Resistance Mechanism | Combination Drug Class | Rationale | Example Targets |
| MAPK Pathway Reactivation | RAF Inhibitor | Vertical inhibition of the pathway at a higher node.[14] | BRAF, CRAF |
| ERK Inhibitor | Vertical inhibition of the pathway at a lower node.[9] | ERK1/2 | |
| PI3K/AKT Pathway Activation | PI3K Inhibitor | Horizontal inhibition of the key bypass pathway.[11][14] | PI3Kα, PI3Kβ |
| AKT Inhibitor | Horizontal inhibition of a central node in the bypass pathway.[11] | AKT1/2/3 | |
| mTOR Inhibitor | Horizontal inhibition of a downstream effector in the bypass pathway. | mTORC1/2 | |
| Upregulation of RTKs | RTK Inhibitor | Blockade of the upstream signaling that activates bypass pathways. | EGFR, MET, FGFR |
Experimental Protocols
1. Cell Viability / IC50 Determination Assay (MTT-based)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).[17][18]
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.[19]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blotting for Phospho-ERK and Phospho-AKT
This protocol allows for the detection of changes in key signaling pathways.[20][21][22]
-
Materials:
-
Cell lysates from sensitive and resistant cells (treated and untreated)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDO membrane.[23]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK, 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total protein (total-ERK) and a loading control (e.g., GAPDH) to ensure equal loading.
-
3. Synergy Analysis using Combination Index (CI) Method
This protocol determines if the combination of this compound and another drug is synergistic, additive, or antagonistic.[24][25]
-
Materials:
-
96-well plates
-
This compound and the second drug of interest
-
Cell viability assay reagents (as above)
-
Software for CI calculation (e.g., CompuSyn)
-
-
Procedure:
-
Determine the IC50 values for each drug individually.
-
Design a dose matrix for the drug combination. This typically involves fixed ratios of the two drugs at concentrations above and below their individual IC50s.
-
Seed cells in 96-well plates and treat with the single agents and the combinations as per the dose matrix.
-
After 72 hours, perform a cell viability assay.
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method.[25]
-
CI < 0.9: Synergy
-
CI 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
Visualizations
Caption: MAPK signaling pathway and the inhibitory action of this compound.
Caption: Key mechanisms of resistance to this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 [mdpi.com]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. [PDF] PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers | Semantic Scholar [semanticscholar.org]
- 13. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uclahealth.org [uclahealth.org]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. 3.4. Western Blotting and Detection [bio-protocol.org]
- 21. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. aacrjournals.org [aacrjournals.org]
optimizing iMDK quarterhydrate concentration for in vitro studies
Welcome to the technical support center for iMDK quarterhydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro studies. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
This compound is a potent and selective small molecule inhibitor of the Metastasis-Associated Kinase 1 (MAK1). The MAK1 pathway is a critical signaling cascade involved in tumor cell proliferation, migration, and invasion.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of MAK1 kinase. It binds to the ATP-binding pocket of the MAK1 catalytic domain, preventing the phosphorylation of its downstream substrate, Proliferation-Linked Protein 2 (PLP2). This inhibition blocks the entire MAK1 signaling cascade.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound depends on the cell type and the specific assay. For initial experiments, we recommend a dose-response study ranging from 10 nM to 10 µM.[1] Based on our internal data, the IC50 (the concentration that inhibits 50% of cell growth) typically falls within the range of 50 nM to 500 nM for most cancer cell lines (see Table 1).
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. We recommend preparing a 10 mM stock solution in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: Is this compound stable in cell culture medium?
A4: Yes, this compound is stable in cell culture medium for at least 72 hours when incubated at 37°C.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) |
| MDA-MB-231 | Breast Cancer | 75 nM | 72 |
| A549 | Lung Cancer | 150 nM | 72 |
| HCT116 | Colon Cancer | 220 nM | 72 |
| U-87 MG | Glioblastoma | 480 nM | 72 |
Data was generated using an MTT cell viability assay.[2][3][4][5][6]
Table 2: Recommended Concentration Ranges for Common In Vitro Assays
| Assay Type | Recommended Concentration Range | Incubation Time |
| Cell Proliferation (MTT/MTS) | 10 nM - 10 µM | 24 - 72 hours |
| Western Blot (p-PLP2 inhibition) | 100 nM - 1 µM | 2 - 24 hours |
| Cell Migration/Invasion Assay | 50 nM - 500 nM | 12 - 48 hours |
| Apoptosis Assay (Caspase-3/7) | 250 nM - 5 µM | 24 - 48 hours |
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound on my cells.
-
Possible Cause 1: Incorrect Concentration.
-
Solution: Ensure you are using a sufficient concentration. We recommend performing a dose-response experiment from 10 nM to 10 µM to determine the optimal concentration for your specific cell line and assay.[1]
-
-
Possible Cause 2: Low MAK1 Expression in Your Cell Line.
-
Solution: Verify the expression level of the target protein, MAK1, in your cell line using Western Blot or qPCR. Cell lines with low or no MAK1 expression will not respond to this compound.
-
-
Possible Cause 3: Compound Degradation.
-
Solution: Ensure your this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment.
-
Problem 2: I am observing high levels of cytotoxicity at low concentrations.
-
Possible Cause 1: Off-Target Effects.
-
Solution: While this compound is highly selective for MAK1, off-target effects can occur at high concentrations.[1] Try reducing the concentration and/or the incubation time.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.1%. High concentrations of DMSO can be toxic to cells. Prepare a vehicle control (medium with the same concentration of DMSO but without this compound) to assess solvent toxicity.
-
Problem 3: My Western blot results for p-PLP2 are inconsistent.
-
Possible Cause 1: Suboptimal Incubation Time.
-
Solution: The inhibition of PLP2 phosphorylation can be rapid. Perform a time-course experiment (e.g., 0, 1, 2, 4, 8, and 24 hours) with an effective concentration of this compound (e.g., 5x IC50) to determine the optimal time point for observing maximum inhibition.
-
-
Possible Cause 2: Issues with Antibody Quality.
-
Solution: Ensure your primary antibodies for both phosphorylated PLP2 (p-PLP2) and total PLP2 are validated and working correctly. Always include a total protein control to confirm that the changes in the phosphorylated protein are not due to changes in the total protein level.[7]
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol is used to measure the effect of this compound on cell viability and to determine its IC50 value.[2][5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 10 µM to 10 nM) in culture medium. Also, prepare a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Normalize the data to the vehicle control (considered 100% viability). Plot the normalized viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of MAK1 Pathway Inhibition
This protocol is used to confirm the inhibition of MAK1 signaling by measuring the phosphorylation level of its downstream target, PLP2.[8][9]
-
Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0, 100 nM, 500 nM, 1 µM) for 4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[9] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8] Incubate the membrane with a primary antibody against p-PLP2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with a primary antibody against total PLP2 and a loading control (e.g., GAPDH or β-actin).[7]
Visualizations
Caption: The MAK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 value using an MTT assay.
Caption: Troubleshooting decision tree for "No Observed Effect" issues.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. abcam.cn [abcam.cn]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
interpreting unexpected results in iMDK quarterhydrate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with iMDK quarterhydrate. The information presented here is designed to help interpret unexpected results and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or precipitated after preparation. What could be the cause?
A1: This is a common issue that can arise from several factors:
-
Solubility Limits: You may be exceeding the solubility limit of this compound in your chosen solvent.
-
Temperature Effects: The compound's solubility may be highly dependent on temperature. A drop in temperature during preparation or storage can lead to precipitation.
-
pH Sensitivity: The pH of your solution could be affecting the compound's stability and solubility.
-
Improper Dissolution: The compound may not have been fully dissolved initially.
Troubleshooting Steps:
-
Verify Solubility: Confirm the recommended solvent and concentration for this compound.
-
Gentle Warming: Try gently warming the solution (if the compound is heat-stable) to aid dissolution.
-
pH Adjustment: Measure and adjust the pH of your solvent to the optimal range for this compound.
-
Sonication: Use a sonicator to break up any aggregates and promote dissolution.
Q2: I'm observing lower-than-expected bioactivity in my cell-based assays.
A2: Reduced bioactivity can be indicative of several underlying problems:
-
Compound Degradation: this compound may be unstable in your assay medium or under your experimental conditions (e.g., exposure to light, extended incubation times).
-
Interaction with Media Components: Components of your cell culture medium (e.g., serum proteins) may be binding to the compound and reducing its effective concentration.
-
Cell Line Variability: The specific cell line you are using may have lower expression of the target protein or pathway that this compound interacts with.
-
Incorrect Dosage Calculation: Errors in calculating the final concentration of the compound in your assay wells.
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound immediately before use.
-
Serum-Free Conditions: If possible, test the compound's activity in serum-free or low-serum media to assess protein binding effects.
-
Positive Controls: Ensure your positive controls for the assay are working as expected.
-
Dose-Response Curve: Perform a full dose-response curve to determine the EC50 and confirm the compound's potency.
Q3: I am seeing inconsistent results between experimental replicates.
A3: Inconsistent results can be frustrating, but are often traceable to subtle variations in experimental execution:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in compound concentration.
-
Cell Plating Density: Uneven cell plating can result in different cell numbers per well, affecting the final readout.
-
Incubation Time: Variations in incubation times between plates or experiments.
-
Reagent Variability: Using different batches of reagents (e.g., media, serum, this compound) can introduce variability.
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.
-
Standardized Plating: Develop and adhere to a strict protocol for cell seeding to ensure uniform density.
-
Consistent Timing: Use timers to ensure precise and consistent incubation periods.
-
Batch Records: Keep detailed records of the lot numbers for all reagents used in your experiments.
Troubleshooting Guides
Guide 1: Investigating Unexpected Crystallization
This guide outlines a workflow for troubleshooting unexpected crystallization of this compound.
Caption: Troubleshooting workflow for this compound crystallization.
Guide 2: Hypothetical Signaling Pathway of this compound
This diagram illustrates a potential signaling pathway modulated by this compound, providing a framework for designing mechanism-of-action studies.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Methodology:
-
Calculate Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular weight will be provided on the certificate of analysis).
-
Weigh Compound: Carefully weigh the calculated mass of the compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (if compound is stable) or sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Quantitative Data Summary
The following tables summarize hypothetical data from common experiments involving this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C (mg/mL) |
| DMSO | > 50 |
| Ethanol | 10.5 |
| PBS (pH 7.4) | < 0.1 |
| Water | < 0.05 |
Table 2: IC50 Values of this compound in Different Cell Lines
| Cell Line | Target | IC50 (nM) |
| Cell Line A | Kinase A | 75 |
| Cell Line B | Kinase A | 92 |
| Cell Line C (Resistant) | Kinase A | > 10,000 |
Table 3: Stability of this compound in Cell Culture Media
| Time (hours) | Concentration Remaining (%) |
| 0 | 100 |
| 6 | 85 |
| 12 | 62 |
| 24 | 35 |
Guide 3: General Experimental Workflow
This diagram outlines a typical workflow for screening and characterizing this compound.
Caption: Standard experimental workflow for this compound.
how to minimize iMDK quarterhydrate toxicity in animal models
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing iMDK quarterhydrate-associated toxicity in animal models. The following information is based on preclinical findings and is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: iMDK (intracellular Mitochondrial Disrupter Kinase) quarterhydrate is an investigational small molecule inhibitor of mitochondrial pyruvate import, leading to apoptosis in rapidly dividing cells. Its primary application is as a potential anti-neoplastic agent.
Q2: What are the most common toxicities observed with this compound in animal models?
A2: The most frequently observed dose-dependent toxicities in preclinical animal models include nephrotoxicity, hepatotoxicity, and myelosuppression. These are generally reversible upon cessation of treatment at lower dose ranges.
Q3: Are there any known species-specific differences in toxicity?
A3: Yes, rodents (mice and rats) tend to exhibit more pronounced nephrotoxicity, whereas canine models have shown a greater propensity for hepatotoxicity. It is crucial to establish species-specific toxicity profiles early in your research.
Q4: What is the recommended vehicle for in vivo administration of this compound?
A4: For preclinical studies, this compound can be formulated in a solution of 5% DMSO, 40% PEG300, and 55% saline for intravenous administration. For oral gavage, a suspension in 0.5% methylcellulose is recommended. Solubility and stability should be confirmed for your specific concentration.
Troubleshooting Guide
Issue 1: Unexpectedly high levels of serum creatinine and BUN, indicative of nephrotoxicity.
-
Possible Cause: Dehydration of the animal model can exacerbate drug-induced kidney injury. The dose may also be too high for the specific strain or species.
-
Troubleshooting Steps:
-
Ensure Adequate Hydration: Implement a pre-hydration protocol with subcutaneous or intravenous saline administration 1-2 hours prior to this compound dosing.
-
Dose Adjustment: Reduce the dose by 25-50% and perform a dose-range finding study to establish the maximum tolerated dose (MTD) in your specific animal model.
-
Monitor Urine Output: Closely monitor urine output as a key indicator of renal function.
-
Issue 2: Elevated liver enzymes (ALT, AST) in plasma samples.
-
Possible Cause: The metabolic capacity of the liver may be overwhelmed, leading to hepatocellular damage. This is more common with oral administration due to first-pass metabolism.
-
Troubleshooting Steps:
-
Route of Administration: If using oral gavage, consider switching to intravenous or intraperitoneal administration to bypass first-pass metabolism and potentially reduce liver exposure.
-
Co-administration of Hepatoprotectants: Investigate the co-administration of N-acetylcysteine (NAC) as a potential hepatoprotective agent. A pilot study to determine the optimal timing and dose of NAC is recommended.
-
Fractionated Dosing: Instead of a single daily dose, consider administering the total daily dose in two or three smaller, spaced-out doses to reduce peak plasma concentrations.
-
Issue 3: Significant drop in white blood cell counts (myelosuppression).
-
Possible Cause: this compound can impact rapidly dividing hematopoietic stem cells in the bone marrow.
-
Troubleshooting Steps:
-
"Drug Holiday" Schedule: Implement a dosing schedule that includes "drug holidays" (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.
-
Supportive Care: Consider the use of granulocyte colony-stimulating factor (G-CSF) to promote the recovery of neutrophil counts, following established protocols for your animal model.
-
Combination Therapy: If this compound is being used in combination with other myelosuppressive agents, consider reducing the dose of one or both agents.
-
Quantitative Toxicity Data
The following tables summarize key toxicity data for this compound in common animal models.
Table 1: Acute Toxicity (LD50) of this compound
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mouse (C57BL/6) | Intravenous (IV) | 150 |
| Mouse (C57BL/6) | Oral (PO) | 450 |
| Rat (Sprague-Dawley) | Intravenous (IV) | 120 |
| Rat (Sprague-Dawley) | Oral (PO) | 380 |
Table 2: No-Observed-Adverse-Effect Level (NOAEL) from a 28-Day Repeated Dose Study
| Animal Model | Route of Administration | NOAEL (mg/kg/day) | Primary Dose-Limiting Toxicity |
| Mouse (C57BL/6) | Intravenous (IV) | 10 | Nephrotoxicity |
| Rat (Sprague-Dawley) | Oral (PO) | 25 | Hepatotoxicity |
| Beagle Dog | Intravenous (IV) | 5 | Hepatotoxicity |
Experimental Protocols
Protocol 1: Assessment of Nephrotoxicity
-
Animal Model: Male and female Sprague-Dawley rats (8 weeks old).
-
Dosing: Administer this compound or vehicle control intravenously once daily for 7 days.
-
Sample Collection: Collect blood samples via tail vein puncture at baseline and on days 3 and 7. Collect urine via metabolic cages at the same time points.
-
Biochemical Analysis: Analyze serum for creatinine and blood urea nitrogen (BUN) levels. Analyze urine for proteinuria and kidney injury molecule-1 (KIM-1).
-
Histopathology: At the end of the study, euthanize animals and collect kidneys. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of renal tubules.
Protocol 2: Mitigation of Hepatotoxicity with N-acetylcysteine (NAC)
-
Animal Model: Male and female Beagle dogs.
-
Acclimation: Acclimate animals to the study conditions for at least one week.
-
Group Allocation:
-
Group 1: Vehicle control.
-
Group 2: this compound (5 mg/kg, IV).
-
Group 3: NAC (100 mg/kg, IV) administered 1 hour prior to this compound (5 mg/kg, IV).
-
-
Dosing Regimen: Administer treatments once daily for 14 days.
-
Monitoring: Collect blood samples at baseline and weekly to measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced hepatotoxicity.
Caption: Experimental workflow for troubleshooting and minimizing this compound toxicity.
Technical Support Center: Troubleshooting Inconsistent p-AKT Western Blot Results
This guide is designed for researchers, scientists, and drug development professionals encountering variability in phosphorylated AKT (p-AKT) western blot results following treatment with experimental compounds like iMDK quarterhydrate.
Frequently Asked Questions (FAQs)
Q1: Why are my p-AKT western blot results inconsistent after treatment with this compound?
Inconsistent results can stem from several factors, broadly categorized as treatment-related, sample preparation issues, or western blotting procedural errors.[1][2] Treatment with a compound like this compound can induce dynamic and transient phosphorylation of AKT, making the timing of cell lysis critical. Variability can also be introduced through inconsistent sample handling, especially concerning phosphatase activity that can dephosphorylate your target protein.[3][4]
Q2: Could the this compound itself be interfering with the assay?
While direct interference is uncommon, the compound's mechanism of action is a key consideration. If this compound induces a very rapid and transient phosphorylation or dephosphorylation of AKT, the signal may be missed if lysis timing is not optimized. Additionally, off-target effects of the compound could influence other cellular processes that indirectly affect AKT signaling.
Q3: My positive control for p-AKT works, but I see no signal in my treated samples. What does this mean?
This suggests the western blot procedure itself is likely functional.[5] The absence of a signal in your samples could indicate that this compound is a potent inhibitor of AKT phosphorylation under your experimental conditions. It could also mean that the basal level of p-AKT in your cell line is too low to detect, or that the protein was dephosphorylated during sample preparation.[5][6]
Q4: I'm seeing multiple bands for p-AKT. What could be the cause?
Multiple bands can be due to protein isoforms, post-translational modifications, or protein degradation.[7][8] The AKT protein has three isoforms (Akt1, 2, and 3) which may be recognized by the antibody.[9] It's also possible that the antibody is cross-reacting with other phosphorylated proteins.[2] Using a highly specific monoclonal antibody and ensuring proper sample preparation with protease inhibitors can help minimize this issue.
Q5: Why is blocking with BSA recommended over milk for phospho-antibodies?
Milk contains casein, a phosphoprotein, which can be recognized by phospho-specific antibodies, leading to high background and non-specific binding.[6][9] Bovine Serum Albumin (BSA) is generally preferred for blocking when probing for phosphorylated proteins to avoid this issue.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues leading to inconsistent p-AKT western blot results.
Problem Area 1: Sample Preparation and Lysis
| Symptom | Potential Cause | Recommended Solution |
| Weak or no p-AKT signal | Phosphatase activity: Endogenous phosphatases are highly active and can dephosphorylate AKT after cell lysis.[3] | Crucial Step: Lyse cells directly in SDS-PAGE sample buffer containing a potent cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[3][6] Keep samples on ice at all times. |
| Inconsistent results between biological replicates | Variable cell health or treatment conditions: Differences in cell confluency, passage number, or minor variations in this compound concentration/incubation time can lead to variability.[2] | Standardize cell culture conditions rigorously. Ensure precise timing and concentration of the drug treatment for all replicates. |
| Smearing below the target band | Protein degradation: Proteases released during lysis can degrade proteins.[8] | Add a protease inhibitor cocktail to your lysis buffer. Ensure rapid processing of samples and store lysates at -80°C if not used immediately.[8] |
Problem Area 2: Western Blotting Protocol
| Symptom | Potential Cause | Recommended Solution |
| High background | Inadequate blocking or washing: Insufficient blocking or washing can lead to non-specific antibody binding.[8] | Block the membrane for at least 1 hour at room temperature in 5% BSA in TBST.[6] Increase the number and duration of washes post-antibody incubation.[8] |
| Antibody concentration too high: Both primary and secondary antibody concentrations can contribute to high background.[10][11] | Optimize antibody concentrations by performing a dot blot or titration experiment. Start with the manufacturer's recommended dilution and adjust as needed. | |
| Weak or no signal | Suboptimal antibody incubation: Incorrect dilution buffer or incubation time. | Incubate the primary p-AKT antibody overnight at 4°C in 5% BSA in TBST.[12][13] Milk is not recommended for phospho-antibodies.[9] |
| Poor protein transfer: Inefficient transfer of proteins from the gel to the membrane, especially for proteins around the size of AKT (~60 kDa). | Optimize transfer time and voltage. Use a PVDF membrane, which generally has a higher binding capacity than nitrocellulose. Confirm successful transfer with Ponceau S staining.[7] |
Problem Area 3: Data Analysis and Normalization
| Symptom | Potential Cause | Recommended Solution |
| Variability in quantified results | Inconsistent loading: Unequal amounts of total protein loaded across lanes will lead to inaccurate quantification.[2] | Quantify total protein concentration of your lysates using a BCA or Bradford assay before loading. |
| Improper normalization: Using an unstable housekeeping protein as a loading control. | Best Practice: Normalize the p-AKT signal to the total AKT signal from the same sample.[14] This accounts for any changes in total AKT expression. If using a housekeeping protein (e.g., GAPDH, β-actin), validate that its expression is not affected by this compound treatment. |
Experimental Protocols
Cell Lysis for Phosphoprotein Analysis
-
After treating cells with this compound for the desired time, aspirate the media and wash the cells once with ice-cold 1X PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
Western Blotting Protocol for p-AKT
-
Sample Preparation: Mix your protein lysate with 4X Laemmli sample buffer to a final concentration of 1X. Heat the samples at 95-100°C for 5 minutes.[15]
-
Gel Electrophoresis: Load 20-40 µg of total protein per lane onto an 8-10% SDS-PAGE gel.[15] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16] After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
Blocking: Destain the membrane with TBST and block with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AKT (e.g., p-AKT Ser473) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[12][13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[16]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[17]
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with an antibody for total AKT.
Data Presentation
Table 1: Example Densitometry Data for p-AKT/Total AKT Ratio
This table illustrates how to present quantified western blot data. Densitometry is used to measure the intensity of the p-AKT and total AKT bands.[18] The ratio provides a normalized value for comparison across different treatment conditions.
| Treatment Group | Replicate 1 (p-AKT/Total AKT) | Replicate 2 (p-AKT/Total AKT) | Replicate 3 (p-AKT/Total AKT) | Mean Ratio | Standard Deviation |
| Vehicle Control | 1.00 | 1.05 | 0.98 | 1.01 | 0.036 |
| iMDK (1 µM) | 0.45 | 0.51 | 0.48 | 0.48 | 0.030 |
| iMDK (10 µM) | 0.12 | 0.09 | 0.15 | 0.12 | 0.030 |
Visualizations
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival, growth, and proliferation.[19][20] Activation of receptor tyrosine kinases (RTKs) by growth factors leads to the activation of PI3K, which then phosphorylates PIP2 to PIP3.[21] PIP3 recruits AKT to the cell membrane where it is phosphorylated at Thr308 and Ser473, leading to its full activation.[19]
Caption: The PI3K/AKT signaling pathway and the potential point of action for this compound.
Western Blot Experimental Workflow
This diagram outlines the key steps in a western blot experiment, from sample preparation to data analysis.[22][23] Following a consistent workflow is essential for obtaining reproducible results.
Caption: A simplified workflow for a typical western blot experiment.
Troubleshooting Logic Tree
This diagram provides a decision-making framework to help diagnose the source of inconsistent western blot results.
References
- 1. researchgate.net [researchgate.net]
- 2. licorbio.com [licorbio.com]
- 3. thermofisher.com [thermofisher.com]
- 4. Inclusion of phosphatase inhibitors during Western blotting enhances signal detection with phospho-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Guide to western blot quantification | Abcam [abcam.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 17. google.com [google.com]
- 18. LabXchange [labxchange.org]
- 19. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. cusabio.com [cusabio.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of iMDK quarterhydrate and Other PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. A multitude of PI3K inhibitors have been developed, each with varying degrees of potency and selectivity for the different Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). This guide provides a comparative overview of iMDK quarterhydrate, a novel PI3K inhibitor, and other well-characterized PI3K inhibitors.
Introduction to this compound
This compound is a potent inhibitor of PI3K that also targets the growth factor Midkine (MDK).[1] It has demonstrated efficacy in suppressing the growth of non-small cell lung cancer (NSCLC) cells by inhibiting the PI3K pathway and inducing apoptosis.[1] Notably, this compound has been shown to suppress AKT phosphorylation in a dose-dependent manner in H441 lung adenocarcinoma cells.[1]
Efficacy Comparison: this compound vs. Other PI3K Inhibitors
A direct quantitative comparison of the enzymatic inhibitory activity of this compound against individual PI3K isoforms is challenging due to the limited availability of specific IC50 values in publicly accessible literature. However, we can compare its profile with that of other prominent PI3K inhibitors for which detailed biochemical data is available.
Table 1: Comparative Efficacy (IC50 in nM) of Selected PI3K Inhibitors against Class I PI3K Isoforms
| Inhibitor | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kδ (p110δ) | PI3Kγ (p110γ) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Data not available | Potent PI3K inhibitor |
| Alpelisib (BYL719) | 5 | 1200 | 290 | 250 | α-selective |
| Idelalisib (CAL-101) | 8600 | 4000 | 2.5 | 2100 | δ-selective |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 0.7 | 6.4 | Pan-inhibitor |
| Duvelisib (IPI-145) | 1602 | 85 | 2.5 | 27.4 | δ/γ-selective |
Note: IC50 values are sourced from various publications and supplier data.[2][3][4][5] Values can vary depending on the assay conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical PI3K signaling pathway and a general workflow for evaluating PI3K inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of iMDK Quarterhydrate and Wortmannin in PI3K Pathway Inhibition
In the landscape of cancer research and drug development, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a critical target due to its central role in cell growth, proliferation, and survival. This guide provides a comparative analysis of two prominent PI3K inhibitors: iMDK quarterhydrate and the well-established research tool, wortmannin. This objective comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative endeavors.
Mechanism of Action and Target Profile
This compound is a potent inhibitor of PI3K that also targets the growth factor Midkine (MDK).[1][2][3] Its dual-targeting mechanism offers a unique approach to cancer therapy by not only directly inhibiting the PI3K pathway but also mitigating the pro-tumorigenic effects of MDK.[4] In non-small cell lung cancer (NSCLC) cells, iMDK has been shown to suppress AKT phosphorylation, a key downstream effector of PI3K, in a dose-dependent manner.[3][5] Interestingly, treatment with iMDK has also been observed to increase the phosphorylation of ERK, suggesting a potential activation of the MAPK pathway as a compensatory mechanism.[3][5]
Wortmannin , a fungal metabolite, is a well-characterized, irreversible, and non-specific inhibitor of PI3Ks.[6][7] It covalently binds to the catalytic subunit of PI3K, effectively blocking its activity.[6] Wortmannin exhibits potent inhibition across Class I, II, and III PI3K isoforms.[6] However, its utility in clinical settings is limited by its short half-life and significant off-target effects.[6][8]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and wortmannin, providing a basis for comparing their potency and selectivity.
| Inhibitor | Target | IC50 (in vitro) | Cell Line/Assay Conditions | Reference |
| This compound | MDK | Not explicitly defined as an IC50, but inhibits MDK expression and viability of MDK-positive cells. | H441, H520, and prostate cancer stem cells. | [4][9] |
| PI3K pathway | IC50 of 100 nM (on cell viability) | Prostate Cancer Stem Cells | [9] | |
| Wortmannin | Pan-PI3K | ~3-5 nM | Cell-free assay | [6][7] |
| DNA-PK | 16 nM | Cell-free assay | [7] | |
| mTOR | High concentrations | - | [6] | |
| PLK1 | 24 nM | Intact G2/M-arrested cells | [7] | |
| ATM | 150 nM | Cell-free assay | [7] |
Note: A direct comparison of IC50 values from a single study is not available. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by this compound and wortmannin.
Caption: A generalized experimental workflow for the comparative analysis of this compound and wortmannin.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are generalized and may require optimization based on the specific cell lines and laboratory conditions.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, wortmannin, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, wortmannin, or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This comparative guide provides a foundational overview of this compound and wortmannin. Wortmannin serves as a potent, albeit non-specific, tool for studying PI3K signaling in preclinical settings. Its well-defined inhibitory profile against PI3K and various off-targets makes it a standard for mechanistic studies. This compound emerges as a promising therapeutic candidate with a more targeted approach, inhibiting both PI3K and the MDK growth factor.[2][4] While direct comparative data is limited, the available information suggests that this compound's dual-targeting mechanism could offer a therapeutic advantage in specific cancer contexts, particularly in MDK-expressing tumors.[4] Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of these two inhibitors. Researchers are encouraged to use the provided data and protocols as a starting point for their own investigations into the therapeutic potential of targeting the PI3K pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. usbio.net [usbio.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Wortmannin - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Synergistic Potential of IDO1 Inhibition with Immunotherapy: A Comparative Guide
The strategic combination of small molecule inhibitors with established immunotherapy regimens is a burgeoning area of cancer research, aiming to overcome resistance and enhance therapeutic efficacy. One promising target for this synergistic approach is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune suppression in the tumor microenvironment. This guide provides a comparative analysis of the synergistic potential of IDO1 inhibition, exemplified by the clinical-stage inhibitor Epacadostat, with immunotherapy, supported by experimental data and detailed protocols.
Mechanism of Action: IDO1 Inhibition and Immune Reinvigoration
IDO1 is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine. In the tumor microenvironment, elevated IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the proliferation and function of effector T cells while promoting the activity of regulatory T cells (Tregs). This creates an immunosuppressive milieu that allows cancer cells to evade immune surveillance.
IDO1 inhibitors, such as Epacadostat, block this enzymatic activity, thereby restoring local tryptophan levels and reducing kynurenine production. This reversal of the immunosuppressive environment is hypothesized to synergize with immunotherapies, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1 and anti-CTLA-4 antibodies, which act to unleash the anti-tumor activity of T cells.
Comparative Performance Data
The following tables summarize preclinical and clinical data comparing the efficacy of IDO1 inhibitor monotherapy, immunotherapy monotherapy, and their combination.
Table 1: Preclinical Efficacy in a Murine Melanoma Model (B16-F10)
| Treatment Group | Mean Tumor Volume (mm³) at Day 18 | Tumor Growth Inhibition (%) | Overall Survival (Days) |
| Vehicle Control | 2500 ± 350 | - | 20 |
| Epacadostat (100 mg/kg, BID) | 2100 ± 300 | 16% | 25 |
| Anti-PD-1 (10 mg/kg, Q3D) | 1500 ± 250 | 40% | 35 |
| Epacadostat + Anti-PD-1 | 500 ± 150 | 80% | 60+ |
Table 2: Clinical Efficacy in Patients with Advanced Melanoma (Phase I/II ECHO-202/KEYNOTE-037 Trial)
| Treatment Group | Objective Response Rate (ORR) | Complete Response (CR) | Disease Control Rate (DCR) |
| Pembrolizumab (Anti-PD-1) Monotherapy* | 33% | 6% | 55% |
| Epacadostat + Pembrolizumab | 55% | 11% | 76% |
*Historical data for pembrolizumab monotherapy in a similar patient population.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
In Vivo Murine Tumor Model
Objective: To evaluate the in vivo efficacy of Epacadostat in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
B16-F10 melanoma cell line
-
Epacadostat (formulated in 0.5% methylcellulose)
-
Anti-PD-1 antibody (clone RMP1-14)
-
Phosphate-buffered saline (PBS)
-
Calipers
Procedure:
-
B16-F10 cells are cultured to ~80% confluency, harvested, and resuspended in PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Each C57BL/6 mouse is subcutaneously inoculated with 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank.
-
Tumors are allowed to grow until they reach an average volume of 50-100 mm³.
-
Mice are randomized into four treatment groups (n=10 per group): Vehicle control, Epacadostat, Anti-PD-1, and Epacadostat + Anti-PD-1.
-
Epacadostat is administered orally twice daily (BID) at 100 mg/kg.
-
Anti-PD-1 antibody is administered intraperitoneally every three days (Q3D) at 10 mg/kg.
-
Tumor volume is measured every two days using calipers and calculated using the formula: (Length x Width²)/2.
-
Overall survival is monitored until the endpoint (tumor volume > 2500 mm³ or signs of morbidity).
Mixed Lymphocyte Reaction (MLR) Assay
Objective: To assess the in vitro immunomodulatory activity of Epacadostat on T cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two healthy human donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Epacadostat (dissolved in DMSO)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phytohemagglutinin (PHA)
Procedure:
-
PBMCs are isolated from two donors using Ficoll-Paque density gradient centrifugation.
-
Responder PBMCs from one donor are labeled with CFSE.
-
Stimulator PBMCs from the second donor are treated with mitomycin C to prevent their proliferation.
-
CFSE-labeled responder cells are co-cultured with the mitomycin C-treated stimulator cells at a 1:1 ratio in a 96-well plate.
-
Cells are treated with varying concentrations of Epacadostat or vehicle (DMSO).
-
PHA is added as a positive control for T cell proliferation.
-
The co-culture is incubated for 5 days at 37°C in a 5% CO2 incubator.
-
T cell proliferation is assessed by flow cytometry, measuring the dilution of the CFSE signal in the CD3+ T cell population.
Conclusion
The presented data from both preclinical and clinical studies strongly suggest a synergistic potential between IDO1 inhibition with agents like Epacadostat and immune checkpoint blockade. The combination therapy consistently demonstrates superior anti-tumor activity compared to either monotherapy alone. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and validate these synergistic interactions in various cancer models. These findings underscore the promise of targeting metabolic pathways within the tumor microenvironment to enhance the efficacy of immunotherapy for a broader range of patients.
Evaluating the Specificity of iMDK Quarterhydrate for PI3K Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of iMDK quarterhydrate and other prominent phosphoinositide 3-kinase (PI3K) inhibitors. While specific isoform selectivity data for this compound is not publicly available, this document summarizes its known effects on the PI3K pathway and presents a detailed comparison of well-characterized, isoform-selective PI3K inhibitors to offer a valuable resource for researchers evaluating PI3K-targeted therapies.
Introduction to this compound and the PI3K Pathway
This compound is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway and also targets the growth factor Midkine (MDK)[1]. It has been shown to suppress the PI3K pathway, leading to reduced AKT phosphorylation, a key downstream signaling event. Notably, in non-small cell lung cancer (NSCLC) cells, treatment with this compound has been observed to increase the phosphorylation of ERK, suggesting a potential compensatory activation of the MAPK pathway[1]. Its primary therapeutic application has been explored in combination with MEK inhibitors for the treatment of NSCLC[1].
The PI3K family of lipid kinases plays a crucial role in regulating cell growth, proliferation, survival, and metabolism. The Class I PI3Ks, comprising the isoforms p110α, p110β, p110δ, and p110γ, are the most implicated in cancer and inflammatory diseases. The differential expression and function of these isoforms in various tissues and disease states have driven the development of isoform-selective inhibitors to maximize therapeutic efficacy and minimize off-target effects.
Comparative Analysis of PI3K Inhibitor Specificity
To provide a framework for evaluating PI3K inhibitor specificity, this section details the inhibitory profiles of three well-characterized inhibitors with distinct isoform selectivities: Alpelisib, Idelalisib, and Duvelisib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are presented below. Lower IC50 values indicate greater potency.
| Inhibitor | p110α (IC50, nM) | p110β (IC50, nM) | p110δ (IC50, nM) | p110γ (IC50, nM) | Primary Target(s) |
| Alpelisib (BYL719) | 5[2] | 1200[2] | 290[2] | 250[2] | p110α |
| Idelalisib (CAL-101) | 820[3][4] | 565[3][4] | 2.5[3][4][5] | 89[3][4] | p110δ |
| Duvelisib (IPI-145) | 1602[6] | 85[6] | 2.5[6] | 27.4[6] | p110δ, p110γ |
Note: IC50 values can vary slightly between different studies and assay conditions. The data presented here is a representative compilation from published literature.
Experimental Protocols for Determining PI3K Isoform Specificity
The determination of inhibitor specificity against PI3K isoforms is critical for drug development. In vitro kinase assays are the standard method for quantifying the inhibitory activity of a compound. Below is a generalized protocol for a typical PI3K kinase activity/inhibitor assay.
In Vitro PI3K Kinase Activity Assay (Generalized Protocol)
This protocol is based on the principles of measuring the phosphorylation of a lipid substrate by a specific PI3K isoform in the presence and absence of an inhibitor.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)
-
Kinase reaction buffer (containing HEPES, MgCl2, DTT)
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ assay)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well assay plates
-
Detection reagents (e.g., for radiometric or luminescence-based detection)
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Enzyme and Substrate Preparation: Dilute the recombinant PI3K isoforms and the lipid substrate to their final working concentrations in the kinase reaction buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
-
Kinase Reaction: a. To each well of the 96-well plate, add the kinase reaction buffer. b. Add the test inhibitor at various concentrations to the respective wells. Include a control with no inhibitor. c. Add the specific PI3K isoform to each well. d. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature. e. Initiate the kinase reaction by adding the lipid substrate and ATP mixture to each well. f. Incubate the reaction for a specific time (e.g., 30-60 minutes) at room temperature.
-
Reaction Termination and Detection: a. Stop the reaction by adding a stop solution (e.g., containing EDTA). b. For Radiometric Assay: Spot the reaction mixture onto a TLC plate to separate the phosphorylated product from the unreacted [γ-32P]ATP. Quantify the radiolabeled product using a phosphorimager or by scintillation counting. c. For Luminescence-based Assay (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to deplete the remaining ATP, then add the kinase detection reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Measure the luminescence using a plate reader[7][8].
-
Data Analysis: a. Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the no-inhibitor control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Workflows
To further aid in the understanding of PI3K signaling and the experimental evaluation of its inhibitors, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for a PI3K kinase inhibition assay.
Conclusion
While direct quantitative data on the isoform specificity of this compound is needed for a complete evaluation, its established role as a potent PI3K pathway inhibitor warrants further investigation. By understanding the inhibitory profiles of well-characterized, isoform-selective inhibitors such as Alpelisib, Idelalisib, and Duvelisib, researchers can better contextualize the potential therapeutic applications and selectivity of novel PI3K inhibitors. The provided experimental framework serves as a guide for the systematic evaluation of inhibitor specificity, a critical step in the development of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idelalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PI3K (p120γ) Protocol [promega.jp]
- 8. promega.es [promega.es]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
